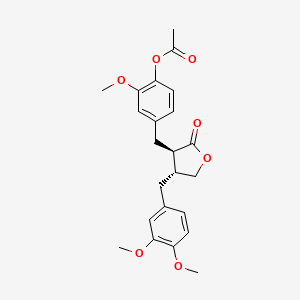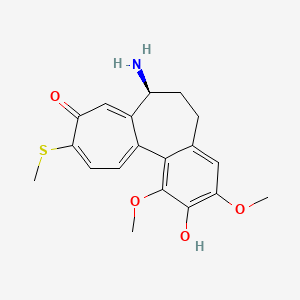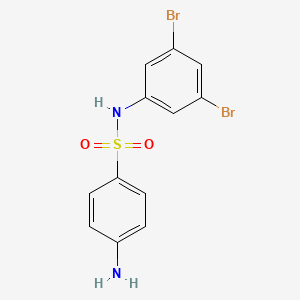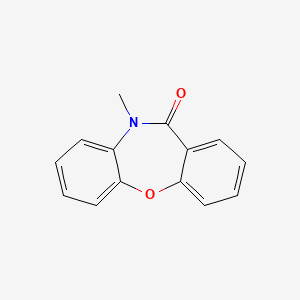
10-Methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a heterocyclic compound that belongs to the class of dibenzoxazepines This compound is characterized by a fused tricyclic structure containing an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves the following steps:
Formation of the Dibenzoxazepine Core: The initial step involves the cyclization of a suitable precursor, such as a dibenzylamine derivative, with an appropriate reagent like phosgene or triphosgene to form the dibenzoxazepine core.
Methylation: The next step involves the methylation of the dibenzoxazepine core at the nitrogen atom. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Oxidation: The final step involves the oxidation of the resulting intermediate to form the desired this compound. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazepine ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted dibenzoxazepines, reduced heterocyclic compounds, and oxidized derivatives with different functional groups.
Scientific Research Applications
10-Methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 10-Methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dibenz(b,f)(1,4)oxazepin-11-(10H)-one: Lacks the methyl group at the nitrogen atom.
10-Methyl-dibenz(b,f)(1,4)thiazepin-11-(10H)-one: Contains a sulfur atom in place of the oxygen atom in the oxazepine ring.
10-Methyl-dibenz(b,f)(1,4)diazepin-11-(10H)-one: Contains a nitrogen atom in place of the oxygen atom in the oxazepine ring.
Uniqueness
10-Methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific structural features, such as the presence of a methyl group at the nitrogen atom and the oxazepine ring
Properties
CAS No. |
17296-47-8 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
5-methylbenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C14H11NO2/c1-15-11-7-3-5-9-13(11)17-12-8-4-2-6-10(12)14(15)16/h2-9H,1H3 |
InChI Key |
WMCRMMMOZIJLNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=CC=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



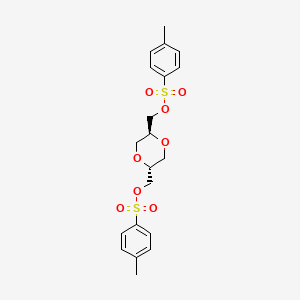
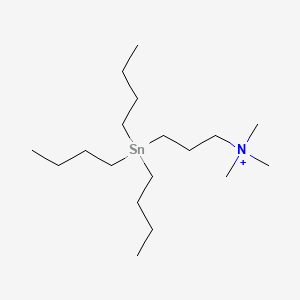
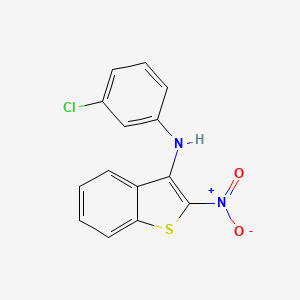



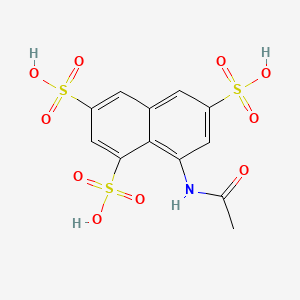
![1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12792940.png)
